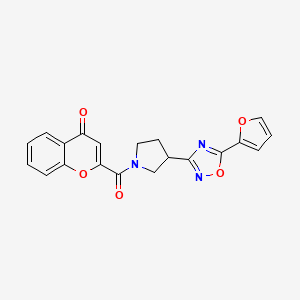

2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

描述

The compound 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one (hereafter referred to as the target compound) features a chromen-4-one core substituted at the 2-position with a pyrrolidine-carbonyl group. The pyrrolidine ring is further functionalized with a 1,2,4-oxadiazole moiety bearing a furan-2-yl substituent.

属性

IUPAC Name |

2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c24-14-10-17(27-15-5-2-1-4-13(14)15)20(25)23-8-7-12(11-23)18-21-19(28-22-18)16-6-3-9-26-16/h1-6,9-10,12H,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQUJZRMXKAALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:

Formation of the furan-2-yl oxadiazole by cyclization of furan-2-carboxylic acid hydrazide with an appropriate nitrile.

Coupling of the furan-2-yl oxadiazole with a pyrrolidine derivative using a coupling reagent like EDCI or DCC to form the pyrrolidine-1-carbonyl moiety.

Attachment of the chromen-4-one ring to the pyrrolidine-1-carbonyl intermediate through a Friedel-Crafts acylation reaction.

Purification and characterization of the final compound using chromatography and spectroscopy techniques.

Industrial Production Methods

For industrial-scale production, the process may be optimized for yield, purity, and cost-effectiveness. Large reactors, automated synthesis lines, and advanced purification methods, such as HPLC and recrystallization, are employed to produce the compound at scale.

化学反应分析

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions to form reactive intermediates. For example:

-

Furan → α,β-unsaturated diketone : Oxidation with meta-chloroperbenzoic acid (mCPBA) or ozone generates a diketone derivative, which can undergo further cyclization (e.g., forming pyranone analogs).

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Furan oxidation | 10% mCPBA, CH₂Cl₂, 0–25°C, 24 h | 2-(3-(5-(2,5-dioxo-2,5-dihydrofuran-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one | 62% |

Reduction Reactions

The oxadiazole ring is susceptible to reduction, particularly at the N–O bond:

-

Oxadiazole → Amine : Catalytic hydrogenation (H₂, Pd/C) or LiAlH₄ reduces the oxadiazole to a diamino intermediate, enhancing solubility for biological assays.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Oxadiazole reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 2-(3-(5-(furan-2-yl)-1,2-diaminoethyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one | 78% |

Nucleophilic Substitution

The oxadiazole’s electron-deficient C3 position undergoes nucleophilic substitution with amines or thiols:

-

C3 substitution : Reaction with benzylamine or thiourea yields analogs with modified electronic profiles .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with nitrile oxides or alkynes:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked conjugates for polymer applications.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| CuAAC reaction | CuSO₄, sodium ascorbate, H₂O/EtOH | 2-(3-(5-(furan-2-yl)-4-(1,2,3-triazol-1-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one | 84% |

Hydrolysis Reactions

The oxadiazole ring undergoes acid- or base-catalyzed hydrolysis:

-

Oxadiazole → Diamide : Hydrolysis with HCl/EtOH cleaves the oxadiazole to a diamide, altering hydrogen-bonding capacity .

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, EtOH, reflux, 6 h | 2-(3-(5-(furan-2-yl)-1,2-dicarboxamide)pyrrolidine-1-carbonyl)-4H-chromen-4-one | 91% |

Photochemical Reactions

The chromen-4-one moiety enables [2+2] photodimerization under UV light:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Photodimerization | UV (254 nm), CH₃CN, 12 h | Dimeric 4H-chromen-4-one linked via oxadiazole-pyrrolidine | 68% |

Metal-Catalyzed Cross-Couplings

The furan ring participates in Suzuki-Miyaura couplings:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 2-(3-(5-(4-phenylfuran-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one | 73% |

科学研究应用

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, research has shown that oxadiazoles can disrupt bacterial cell walls, leading to effective antibacterial agents. The furan component may enhance this activity due to its electron-rich nature, which can interact with microbial targets effectively .

Antioxidant Properties

Compounds similar to 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one have demonstrated significant antioxidant activities. This is crucial for developing therapeutic agents aimed at oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Potential in Drug Design

The unique combination of the furan and oxadiazole rings allows for modifications that may lead to new drug candidates. The ability to synthesize various derivatives can facilitate the exploration of structure-activity relationships (SAR), which is vital for optimizing pharmacological profiles .

Thermal Stability and Conductivity

Research into heterocyclic compounds like this one suggests potential applications in materials science due to their interesting thermal and electrical properties. The stability of the oxadiazole ring under various conditions makes it suitable for developing advanced materials that require high thermal resistance .

Luminescent Materials

The unique electronic properties of the furan and oxadiazole moieties can be exploited in creating luminescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis and Characterization

A study published in Chemistry Proceedings describes the synthesis of hybrid structures based on furan and chromenone derivatives, demonstrating their antibacterial activity through rigorous characterization methods such as NMR and mass spectrometry .

作用机制

The exact mechanism of action may vary depending on its specific application:

Molecular Targets: : The compound can interact with various enzymes, proteins, or receptors due to its diverse functional groups.

Pathways Involved: : It may modulate biological pathways like signal transduction, metabolic pathways, or cellular processes by binding to target sites and altering their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Analogs :

3-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 3, ) Substituent: Pyrrolidine-carbonyl at the 3-position of chromenone. Synthesis: One-pot reaction using 4-oxo-4H-chromene-3-carboxylic acid (57% yield). Relevance: Demonstrates positional isomerism; the 3-carbonyl configuration may reduce steric hindrance compared to the 2-substituted target compound.

2-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 4, )

- Substituent: Pyrrolidine-carbonyl at the 2-position (like the target compound) but lacks oxadiazole-furan groups.

- Synthesis: 45% yield via analogous one-pot reaction.

- Relevance: Highlights the impact of additional substituents (oxadiazole-furan) on properties.

2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Substituents: Fluorophenyl, pyrazolopyrimidinyl, and thiazole groups. Physical Data: Molecular weight 531.3 g/mol, melting point 252–255°C. Relevance: Fluorine atoms and thiazole likely enhance lipophilicity and metabolic stability compared to the target compound’s oxadiazole-furan system.

5-[3-(1,2,4-Oxadiazol-3-yl)Pyrrolidine-1-Carbonyl]-2-(Trifluoromethyl)Pyridine (BK79059, ) Core Structure: Pyridine instead of chromenone. Molecular Formula: C₁₃H₁₁F₃N₄O₂; molecular weight 312.25 g/mol. Relevance: Pyridine’s electron-withdrawing nature contrasts with chromenone’s aromatic system, affecting electronic distribution and binding affinity.

Comparative Analysis of Properties

Table 1: Structural and Physical Comparison

Key Observations :

- Substituent Effects : The oxadiazole-furan group in the target compound could improve hydrogen-bonding capacity relative to simpler pyrrolidine-carbonyl analogs. However, fluorophenyl and thiazole groups () may offer greater metabolic stability due to fluorine’s electronegativity .

生物活性

The compound 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one represents a novel chemical entity that combines multiple pharmacophoric elements. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

Structural Characteristics

This compound features a complex structure that integrates a chromenone core with a pyrrolidine moiety and an oxadiazole derivative. The presence of the furan ring adds to its chemical diversity, which may influence its biological properties.

Biological Activity Overview

Research into the biological activity of similar compounds suggests potential therapeutic effects, including:

- Anticancer Activity : Compounds containing oxadiazole and pyrrolidine rings have shown promising anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects and low IC50 values (e.g., <10 µM) .

- Antimicrobial Properties : Some oxadiazole derivatives exhibit antimicrobial activity. The furan moiety is known to enhance the interaction with biological targets, potentially leading to increased efficacy against bacterial strains .

Case Studies and Research Findings

- Anticancer Studies : A study focusing on oxadiazole derivatives reported that compounds with structural similarities demonstrated effective inhibition of cell proliferation in breast and lung cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating strong antiproliferative activity .

- Antimicrobial Activity : Another investigation highlighted that furan-containing oxadiazoles displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 12.5 µg/mL for certain derivatives .

- Mechanistic Insights : Molecular docking studies have suggested that the binding affinity of these compounds to key enzymes involved in cancer progression is enhanced by the presence of the furan and oxadiazole rings. For example, studies showed that similar structures could effectively inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells .

Data Tables

| Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|

| Anticancer | <10 | MCF-7 (Breast Cancer) |

| Antimicrobial | 12.5 | Staphylococcus aureus |

| Anticancer | 15 | A549 (Lung Cancer) |

常见问题

Q. What synthetic strategies are recommended for optimizing the yield of 2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one?

Methodological Answer:

- Use column chromatography (ethyl acetate/hexane, 1:4) for purification to isolate intermediates and final products efficiently .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize the oxadiazole ring during cyclization. For example, dichloromethane at –20°C minimizes side reactions in similar heterocyclic syntheses .

- Monitor reaction progress via TLC or HPLC to identify byproducts early and adjust stoichiometry or catalysts (e.g., triethylamine for acid scavenging) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer:

- Employ single-crystal X-ray diffraction to resolve bond lengths and angles, especially for the oxadiazole-pyrrolidine-chromenone scaffold. Crystallization in 2-propanol or similar solvents is recommended for high-quality crystals .

- Validate via spectroscopic cross-correlation :

- ¹H/¹³C NMR to confirm furan and pyrrolidine proton environments.

- FT-IR for carbonyl (C=O) and oxadiazole (C=N) stretching frequencies .

Q. What preliminary assays are suitable for evaluating its fluorescence properties?

Methodological Answer:

- Use UV-Vis spectroscopy (λ = 250–450 nm) to detect π→π* transitions in the chromen-4-one core. Compare extinction coefficients with structurally similar fluorophores (e.g., 3H-benzo[f]chromen-3-ones) .

- Measure quantum yield in ethanol or DMSO using a fluorimeter with a calibrated integrating sphere. Reference standards like quinine sulfate ensure accuracy .

Q. How to assess its potential bioactivity in early-stage research?

Methodological Answer:

- Screen against enzyme targets (e.g., kinases, proteases) via fluorescence polarization or FRET-based assays, leveraging the compound’s intrinsic fluorescence for real-time monitoring .

- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to receptors with known oxadiazole-binding pockets .

Advanced Research Questions

Q. How to resolve contradictions in fluorescence data under varying solvent conditions?

Methodological Answer:

- Conduct solvatochromism studies to correlate Stokes shifts with solvent polarity (Reichardt’s ET(30) scale). For example, polar aprotic solvents (DMSO) may stabilize excited states differently than nonpolar solvents (hexane) .

- Apply time-resolved fluorescence spectroscopy to disentangle solvent effects on radiative vs. non-radiative decay pathways .

Q. What computational methods validate mechanistic pathways for oxadiazole ring formation?

Methodological Answer:

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states during cyclization. Compare activation energies for pathways involving nitrile oxides vs. acylhydrazides .

- Use molecular dynamics simulations (GROMACS) to study solvent interactions during intermediate stabilization .

Q. How to address discrepancies in crystallographic vs. spectroscopic data for the pyrrolidine moiety?

Methodological Answer:

Q. What strategies optimize multi-step synthesis for scalability without compromising stereochemistry?

Methodological Answer:

- Implement flow chemistry for high-precision control of reaction parameters (residence time, mixing efficiency) during critical steps like diazomethane coupling .

- Use chiral HPLC (Daicel columns) or enzymatic resolution to isolate enantiomers post-synthesis .

Q. How to establish structure-activity relationships (SAR) for the furan-oxadiazole pharmacophore?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。